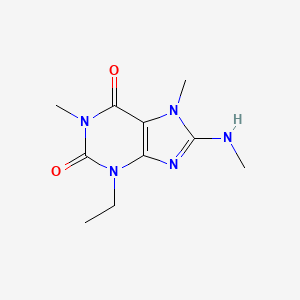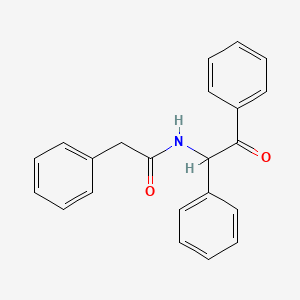![molecular formula C12H20O5 B13998066 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one CAS No. 67872-66-6](/img/structure/B13998066.png)
3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one is a complex organic compound that features an oxetane ring, an oxirane ring, and a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxirane and oxetane rings can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-3-oxetanemethanol: This compound features a similar oxetane ring but lacks the oxirane and tert-butoxy groups.
(3-methyloxiran-2-yl)methyl 2-methacrylate: This compound contains an oxirane ring and a methacrylate group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one lies in its combination of oxetane, oxirane, and tert-butoxy groups.
Propriétés
Numéro CAS |
67872-66-6 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
3-methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one |
InChI |
InChI=1S/C12H20O5/c1-10(2,3)16-9(12(5)7-15-12)17-11(4)6-14-8(11)13/h9H,6-7H2,1-5H3 |
Clé InChI |
FMZSUZDFSWOGEV-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1=O)OC(C2(CO2)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)

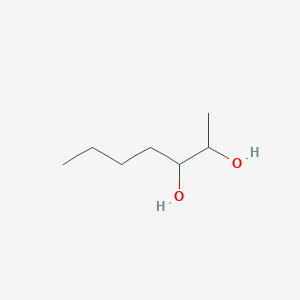
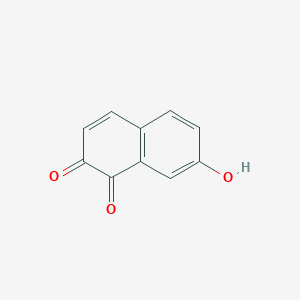
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
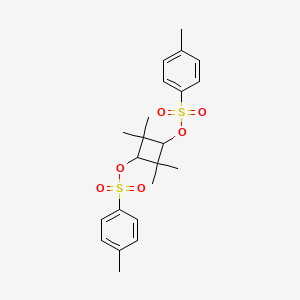


![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
